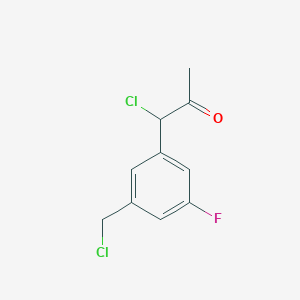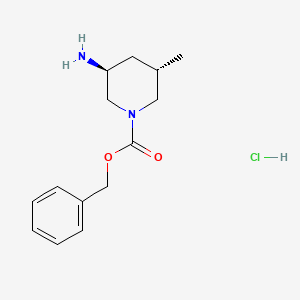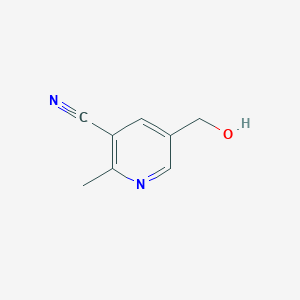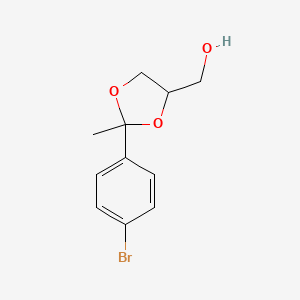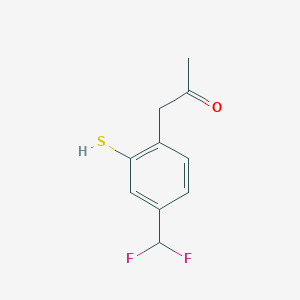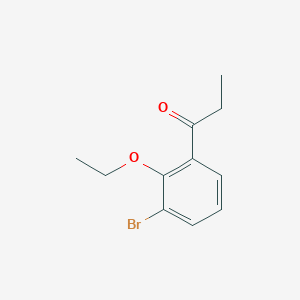
1-(3-Bromo-2-ethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a propanone moiety attached to a phenyl ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-2-ethoxyphenyl)propan-1-one typically involves the bromination of 2-ethoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or a brominating agent and a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Bromo-2-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3-Bromo-2-ethoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of brominated phenyl derivatives on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function. Additionally, the ethoxy group can undergo metabolic transformations, contributing to the compound’s overall effects .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-2-ethoxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-2-methoxyphenyl)propan-1-one: This compound has a methoxy group instead of an ethoxy group, leading to differences in its chemical reactivity and biological activity.
1-(3-Bromo-2-hydroxyphenyl)propan-1-one: The presence of a hydroxy group instead of an ethoxy group significantly alters the compound’s properties, making it more hydrophilic and reactive towards nucleophiles.
1-(3-Bromo-2-chlorophenyl)propan-1-one: The substitution of a chlorine atom for the ethoxy group results in different chemical and physical properties, including changes in solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
1-(3-bromo-2-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-3-10(13)8-6-5-7-9(12)11(8)14-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
XVYAMMFYGGSAAH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


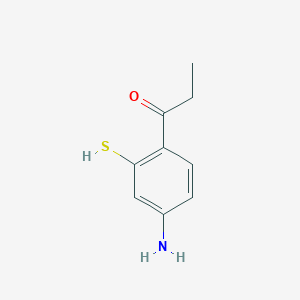
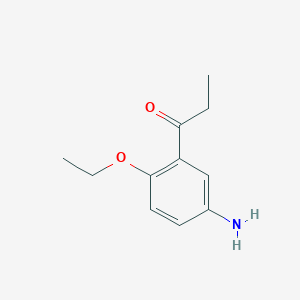
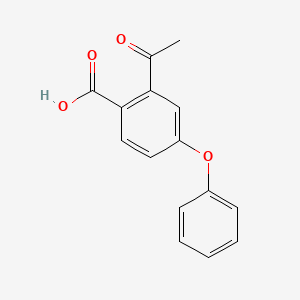
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
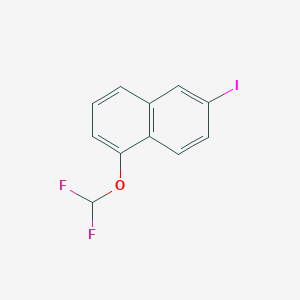
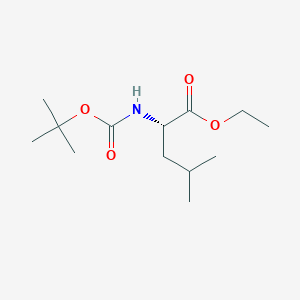
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
